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Abstract

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated
isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or
refractory acute myeloid leukemia (AML) with an IDH2 mutation. This guide provides a detailed
technical overview of the Enasidenib binding site on the mutant IDH2 protein. It amalgamates
structural data, quantitative binding affinities, and detailed experimental methodologies to offer
a comprehensive resource for researchers in oncology and drug development. Central to its
mechanism is the allosteric inhibition of the neomorphic activity of mutant IDH2, thereby
reducing the oncometabolite D-2-hydroxyglutarate (2-HG) and promoting myeloid
differentiation.

Introduction: The Role of Mutant IDH2 in Oncology

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle,
catalyzing the oxidative decarboxylation of isocitrate to a-ketoglutarate (a-KG) in the
mitochondria.[1] Somatic point mutations in the active site of IDH2, most commonly at arginine
residues R140 and R172, are found in a variety of cancers, including approximately 12% of
AML cases.[2][3] These mutations confer a neomorphic (new) enzymatic function, causing the
reduction of a-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to
high levels.[2] 2-HG competitively inhibits a-KG-dependent dioxygenases, leading to epigenetic
dysregulation via DNA and histone hypermethylation, which ultimately results in a block in
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cellular differentiation, a hallmark of AML.[2][4] Enasidenib selectively targets these mutant
IDH2 enzymes, offering a targeted therapeutic approach.

Mechanism of Action: Allosteric Inhibition of 2-HG
Production

Enasidenib functions as a selective, reversible, and potent allosteric inhibitor.[1][5] Instead of
competing with the substrate at the active site, it binds to a distinct pocket located at the
interface of the IDH2 homodimer.[6][7] This binding event stabilizes the enzyme in an open
conformation, preventing the conformational changes necessary for the catalytic reduction of a-
KG to 2-HG.[7] The inhibition leads to a significant, dose-dependent reduction in 2-HG levels in
both in vitro and in vivo models, which in turn alleviates the differentiation block in
hematopoietic cells.[5][6]

Below is a diagram illustrating the signaling pathway of mutant IDH2 and the mechanism of
Enasidenib's intervention.
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Caption: Mutant IDH2 signaling and Enasidenib's inhibitory action.
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The Enasidenib Binding Site: A Structural
Perspective

The precise binding site of Enasidenib on the mutant IDH2 R140Q homodimer was elucidated
through X-ray crystallography at a resolution of 1.55 A (PDB ID: 5196).[6][8]

o Location: Enasidenib binds to a hydrophobic, allosteric pocket located at the interface
where the two homodimer subunits meet.[2][7] This site is distinct from the catalytic active
site where isocitrate and a-KG bind.

o Key Interacting Residues: The binding is anchored by a combination of hydrogen bonds and
extensive hydrophobic interactions.[2] Molecular modeling and structural data have identified
several key residues within the pocket that interact with Enasidenib:

o Glutamine 316 (Q316): Forms crucial hydrogen bonds with the diaminotriazine ring of
Enasidenib.[2][9] Mutations at this site, such as Q316E, can disrupt this hydrogen bond
and lead to drug resistance.

o Isoleucine 319 (1319): Contributes to the hydrophobic pocket. Resistance mutations like
I319M introduce a bulkier side chain, causing steric hindrance that impedes Enasidenib
binding.

o Other Hydrophobic Interactions: The symmetric, hydrophobic nature of the pocket is
formed by residues from both dimer subunits, creating a favorable environment for the
lipophilic tails of the Enasidenib molecule.[2]

The logical relationship between Enasidenib and the key residues at the binding interface is
depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b560146?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Enasidenib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9848300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9848300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://www.researchgate.net/publication/332307259_Enasidenib_an_inhibitor_of_mutant_IDH2_proteins_induces_durable_remissions_in_older_patients_with_newly_diagnosed_acute_myeloid_leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC6724422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6724422/
https://aacrjournals.org/cancerdiscovery/article/7/5/478/6259/AG-221-a-First-in-Class-Therapy-Targeting-Acute
https://pmc.ncbi.nlm.nih.gov/articles/PMC5456121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5456121/
https://www.rcsb.org/structure/5I96
https://pmc.ncbi.nlm.nih.gov/articles/PMC6852809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6852809/
https://www.benchchem.com/product/b560146#enasidenib-binding-site-on-idh2-protein
https://www.benchchem.com/product/b560146#enasidenib-binding-site-on-idh2-protein
https://www.benchchem.com/product/b560146#enasidenib-binding-site-on-idh2-protein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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